molecular formula C13H8N4 B14002696 Acridine, 3-azido- CAS No. 34947-28-9

Acridine, 3-azido-

Cat. No.: B14002696
CAS No.: 34947-28-9
M. Wt: 220.23 g/mol
InChI Key: MDQUSQOIBBZWLQ-UHFFFAOYSA-N
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Description

3-Azidoacridine is a chemical compound with the molecular formula C13H8N4. It is a derivative of acridine, a tricyclic aromatic compound known for its planar structure and ability to intercalate into DNA. This property makes acridine derivatives, including 3-azidoacridine, of significant interest in medicinal chemistry, particularly in the development of anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidoacridine can be synthesized through a series of chemical reactions. One common method involves the reaction of acridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction typically proceeds under mild heating conditions to facilitate the substitution of the hydrogen atom on the acridine ring with an azide group .

Industrial Production Methods: While specific industrial production methods for 3-azidoacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Azidoacridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-azidoacridine primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA by inhibiting the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. By binding to the DNA-topoisomerase complex, 3-azidoacridine prevents the re-ligation of DNA strands, leading to DNA damage and ultimately cell death .

Comparison with Similar Compounds

Uniqueness of 3-Azidoacridine: 3-Azidoacridine is unique due to its specific substitution pattern on the acridine ring, which influences its binding affinity and selectivity for DNA. This makes it a valuable compound for targeted anticancer therapies and other biomedical applications .

Properties

CAS No.

34947-28-9

Molecular Formula

C13H8N4

Molecular Weight

220.23 g/mol

IUPAC Name

3-azidoacridine

InChI

InChI=1S/C13H8N4/c14-17-16-11-6-5-10-7-9-3-1-2-4-12(9)15-13(10)8-11/h1-8H

InChI Key

MDQUSQOIBBZWLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=CC3=N2)N=[N+]=[N-]

Origin of Product

United States

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